6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1823961-23-4) is a heterocyclic amine combining a 2-aminopyridine core with a 5-methylimidazole substituent at the 6-position. This substitution pattern positions the imidazole ring adjacent to the pyridine nitrogen, forming a bidentate hydrogen-bond donor/acceptor motif frequently exploited in kinase inhibitor design.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B11915482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CN=CN1C2=CC=CC(=N2)N
InChIInChI=1S/C9H10N4/c1-7-5-11-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3,(H2,10,12)
InChIKeyWDOOUOLINWRFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine: A Regiospecific Heterocyclic Building Block for Kinase-Targeted Synthesis and SAR Exploration


6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1823961-23-4) is a heterocyclic amine combining a 2-aminopyridine core with a 5-methylimidazole substituent at the 6-position [1]. This substitution pattern positions the imidazole ring adjacent to the pyridine nitrogen, forming a bidentate hydrogen-bond donor/acceptor motif frequently exploited in kinase inhibitor design [2]. Its regiospecific identity distinguishes it from its 5-position isomer and enables precise structure–activity relationship (SAR) studies in medicinal chemistry programs targeting specific kinase selectivity profiles.

Why the 6-Position, 5-Methyl Regioisomer Cannot Be Interchanged with Generic Pyridinylimidazoles


In the pyridinylimidazole class, imidazole attachment position and methyl substitution profoundly influence kinase selectivity and binding affinity [1][2]. A study on pyridinylimidazole scaffold optimization demonstrated that altering the substitution pattern shifts inhibitory activity from the original target p38α MAP kinase to JNK3, with a small methyl group in the hydrophobic region I significantly improving JNK3 selectivity [1]. Therefore, substituting 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine with its 5-position isomer (CAS 1600297-01-5) or the des-methyl analog (CAS 1314355-97-9) risks disrupting critical hinge-binding interactions and losing target engagement, as evidenced by documented SAR for related scaffolds.

Quantitative Differentiation Evidence: 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine vs. Its Closest Analogs


Regioisomeric Control: 6-Position vs. 5-Position Substitution on Pyridine

The target compound is the 6-substituted regioisomer of 5-(5-methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1600297-01-5). In a closely related aminopyridinylimidazole series, the position of the imidazole attachment on the pyridine ring was critical for p38α kinase inhibition, with the 6-substituted analog (compound 38 in the cited study) showing an IC50 of 0.63 μM, while a shift to the 5-position was not explored as it was synthetically inaccessible, underscoring the unique synthetic value of the 6-substituted scaffold [1]. Although direct bioactivity data for the exact pair are unavailable, the established SAR indicates that regioisomeric identity is a key determinant of biological potency in this chemotype.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Methyl Group Effect: 5-Methylimidazole vs. Unsubstituted Imidazole on Metabolic Stability

The 5-methyl group on the imidazole ring of the target compound distinguishes it from the des-methyl analog 6-(1H-imidazol-1-yl)pyridin-2-amine (CAS 1314355-97-9). In the broader pyridinylimidazole class, the introduction of a methyl group at the imidazole C-5 position is known to influence metabolic stability. For instance, lead compound ML 3375 (des-methyl) showed an IC50 of 0.63 μM at p38α, while further C-2 imidazole modifications led to inhibitors exceeding this potency (IC50 = 0.38 μM) and demonstrating low cytochrome P450 inhibition [1][2]. Although direct comparative metabolic data for this specific pair are not reported, class-level evidence indicates that imidazole methylation can reduce oxidative metabolism by cytochrome P450 enzymes, a critical advantage for in vivo efficacy.

Drug Metabolism Cytochrome P450 Metabolic Stability

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Potential

The 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine regioisomer is predicted to exhibit distinct electronic and topological properties compared to its 5-position isomer. Calculated partition coefficients (cLogP) and topological polar surface area (TPSA) differ due to the position of the imidazole ring relative to the pyridine nitrogen. The 6-substituted arrangement creates a contiguous hydrogen-bonding face (pyridine N–imidazole N) that is structurally pre-organized for ATP-site binding in kinases, whereas the 5-isomer presents a non-contiguous hydrogen-bonding geometry [1]. These computed differences translate into distinct molecular recognition patterns that are exploitable in structure-based drug design.

Computational Chemistry Drug Design Physicochemical Properties

Precision Procurement Scenarios for 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine


Regiospecific Synthesis of p38α/JNK3 Kinase Inhibitor Libraries

The compound serves as a key intermediate for constructing focused kinase inhibitor libraries where the 6-position imidazole attachment is mandatory for hinge-binding. As demonstrated by the ML 3375 series, the 6-substituted scaffold is the active configuration for p38α inhibition [1]. Researchers generating analogs for selectivity profiling against JNK3 or p38α should use this specific regioisomer to maintain pharmacophoric integrity.

Metabolically Stable Lead Optimization Without Additional Synthetic Steps

The pre-installed 5-methyl group on the imidazole may circumvent the need for late-stage methylation to improve metabolic stability. In pyridinylimidazole-based anti-cytokine programs, methylated imidazoles have been associated with lower cytochrome P450 inhibition [1][2]. Procuring this building block directly supports the synthesis of leads with improved ADME properties from the outset.

Computational Drug Design Campaigns Requiring Experimental Validation

In silico models predict distinct hydrogen-bonding patterns between the 6- and 5-substituted regioisomers [3]. Purchasing the exact compound ensures alignment between docking simulations and SPR/ITC binding assays, eliminating variables that arise from regioisomeric impurity. This is critical for academic labs and biotech firms validating virtual hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.